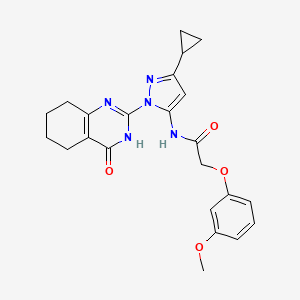

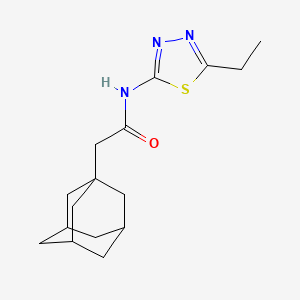

![molecular formula C7H12ClNO2 B2737890 3-OXA-7-AZABICYCLO[3.3.1]NONAN-9-ONE hydrochloride CAS No. 1228600-54-1](/img/structure/B2737890.png)

3-OXA-7-AZABICYCLO[3.3.1]NONAN-9-ONE hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

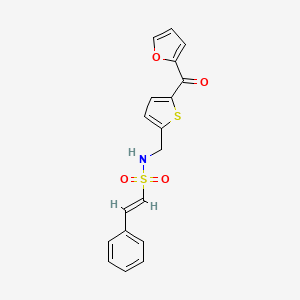

3-OXA-7-AZABICYCLO[3.3.1]NONAN-9-ONE hydrochloride is a compound that has recently gained attention due to its potential applications in scientific research. This compound is a bicyclic lactam that belongs to the family of azabicyclo compounds. It is a derivative of tropanes, which are known for their psychoactive properties. However, 3-OXA-7-AZABICYCLO[3.3.1]NONAN-9-ONE hydrochloride has been found to have unique properties that make it suitable for various scientific research applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

Libraries of 3-azabicyclo[3.3.1]nonan-9-ones/oximes/O-methyloximes were synthesized, and their stereochemistry established through NMR and XRD studies. These compounds were evaluated for antimicrobial activity against various pathogenic bacteria and fungi, identifying lead molecules with potential as antimicrobial agents (Parthiban et al., 2010).

Sequential ‘Condensation–Iodolactonization’ Reactions

Functionalized 7,8-benzo-9-aza-4-oxabicyclo[3.3.1]nonan-3-ones were synthesized via regio- and diastereoselective condensation of 1,1-bis(silyloxy)ketene acetals with isoquinolinium salts, followed by regioselective and stereospecific iodolactonization, showcasing a method for creating structurally complex bicyclic compounds (Ullah et al., 2005).

Reactions with Nitrogen-containing Nucleophiles

Research on 3-substituted 3-azabicyclo[3.3.1]nonan-9-ones reacting with hydroxylamine and hydrazine hydrate led to the synthesis of oximes, hydrazones, and azines. This work contributes to the understanding of the chemical reactivity of such compounds and their potential utility in synthesis (Moskalenko & Boev, 2009).

Synthesis and Stereochemistry of Novel Oxime Ethers

Studies on bicyclic oxime ethers and their antimicrobial activity against a set of pathogenic bacteria and fungi highlighted the potential of these compounds as antimicrobial agents. This research adds valuable data on the stereochemistry and bioactivity of aza/diazabicycles (Parthiban et al., 2009).

Conformational Studies

Investigations into the conformation of oximes derived from 3-methyl-3-azabicyclo[3.2.1]octan-8-one and 3-methyl-3-azabicyclo[3.3.1]nonan-9-one provide insights into their structural and conformational characteristics, contributing to the understanding of their chemical behavior (Iriepa et al., 2003).

Eigenschaften

IUPAC Name |

3-oxa-7-azabicyclo[3.3.1]nonan-9-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c9-7-5-1-8-2-6(7)4-10-3-5;/h5-6,8H,1-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCHTPDZCBHMQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2COCC(C2=O)CN1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-OXA-7-AZABICYCLO[3.3.1]NONAN-9-ONE hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzamide](/img/structure/B2737809.png)

![Methyl 4-amino-3-[3-(trifluoromethyl)phenyl]-1,2-thiazole-5-carboxylate](/img/structure/B2737818.png)

![4-Chloro-2-[(diethylamino)(4-fluorophenyl)methylidene]-3-oxobutanenitrile](/img/structure/B2737821.png)

![4-[(2,5-dimethylphenyl)sulfonylamino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2737822.png)

![N-(2-cyclohex-1-en-1-ylethyl)-2-[4-(ethylthio)-1H-pyrrolo[3,2-c]pyridin-1-yl]acetamide](/img/structure/B2737825.png)